molecular formula C16H23ClN2O2 B11811618 tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11811618
M. Wt: 310.82 g/mol
InChI Key: MBPSKOSGAHPILD-UHFFFAOYSA-N
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Description

"tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate" is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a 6-chloro-4-methylpyridin-3-yl moiety at position 2. This structure combines a rigid piperidine scaffold with a pyridine heterocycle, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-11-9-14(17)18-10-12(11)13-7-5-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3

InChI Key

MBPSKOSGAHPILD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-methylpyridine and piperidine.

    Formation of Intermediate: The intermediate is formed by reacting 6-chloro-4-methylpyridine with piperidine under controlled conditions.

    Esterification: The intermediate is then esterified using tert-butyl chloroformate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include pyridine N-oxides.

    Reduction: Products may include secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Biological Probes: The compound can be used to design probes for studying biological systems, particularly those involving piperidine and pyridine derivatives.

Medicine:

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-carboxylate derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate (Target) C₁₆H₂₃ClN₂O₂ (hyp.) ~322.8 (hyp.) 6-chloro-4-methylpyridin-3-yl; piperidine-1-carboxylate -
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate C₁₈H₂₆ClN₃O₃ 367.87 Pivalamido group at pyridine C5; methylcarbamate linker
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₁₈ClN₃O₂ 295.77 Pyrazine ring (N-heterocycle); chlorinated at C6
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate C₁₆H₂₃ClN₂O₃ 326.82 Oxygen-methyl linker; 6-chloropyridin-3-yl substituent
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate C₁₇H₂₆ClN₅O₂S 423.94 Pyrimidine ring; methylthio and methylamino groups
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate C₁₈H₂₉N₅O₂ 347.45 Cyclopropylamino group; amino-methyl linker

Key Comparison Points

Heterocyclic Core Variations: Pyridine vs. Pyrimidine/Pyrazine: The target compound and its pyridine-based analogs (e.g., ) exhibit distinct electronic properties compared to pyrimidine () or pyrazine () derivatives.

Substituent Effects: Chloro Groups: Ubiquitous in the compared compounds, chloro substituents increase lipophilicity and resistance to oxidative degradation. However, the position of chlorine (e.g., pyridine C6 in vs. pyrimidine C6 in ) influences steric interactions in binding pockets. Linker Diversity: Oxygen-methyl (), methylthio (), and amino-methyl () linkers alter solubility and conformational flexibility. For example, the oxygen linker in may improve aqueous solubility compared to sulfur-containing analogs.

Molecular Weight and Solubility: The tert-butyl group ensures moderate solubility in non-polar solvents across all compounds.

Biological Activity Implications: Pyrimidine derivatives () are often prioritized in kinase inhibitor design due to their ability to mimic purine bases. In contrast, pyridine-based compounds () may target nicotinic acetylcholine receptors. The methylthio group in could enhance metabolic stability but introduce sulfur-related toxicity risks, whereas the cyclopropylamino group in may improve target selectivity .

Contradictions and Limitations

  • While pyrazine derivatives () offer metabolic advantages, their synthesis is often more complex than pyridine-based analogs, limiting scalability .
  • Evidence gaps exist regarding the target compound’s exact bioactivity, necessitating further empirical studies.

Biological Activity

tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula C16H23ClN2O2 and a molecular weight of approximately 310.82 g/mol, exhibits various biological activities that are crucial for its application in drug development and therapeutic interventions.

Structural Characteristics

The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Chloro and methyl substitutions : These groups are located on a pyridine ring, influencing the compound's reactivity and biological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
IUPAC NameThis compound
CAS Number1352490-26-6

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with pyridine substitutions, exhibit significant antimicrobial properties. For example, studies have shown that similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 μg/mL .

Anticancer Properties

The cytotoxicity of this compound has been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insights into its potency. A study found that compounds with similar structures exhibited IC50 values indicating low toxicity toward non-cancerous cells while maintaining effective inhibition against cancer cells .

Case Studies

  • Study on Tuberculostatic Activity :
    • A comparative analysis of piperidinothiosemicarbazone derivatives showed that structural modifications significantly influenced their activity against M. tuberculosis. Compounds similar to tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine demonstrated strong inhibitory effects, with MIC values indicating substantial efficacy .
  • Cytotoxicity Evaluation :
    • In vitro studies using the HaCaT cell line revealed that the compound's IC50 values were significantly lower than those required to induce cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .

Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). Interaction studies are essential for elucidating its pharmacodynamics and potential therapeutic windows.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against M. tuberculosis (MIC < 520 μg/mL)
CytotoxicityLow IC50 values in non-cancerous cells
AnticancerPotential anticancer agent based on structural analogs

Q & A

Basic Questions

Q. What are the critical steps for synthesizing tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate?

  • Methodology :

Piperidine Core Functionalization : Start with a piperidine derivative protected by a tert-butyloxycarbonyl (Boc) group to enhance stability during reactions .

Pyridine Substitution : Introduce the 6-chloro-4-methylpyridin-3-yl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) and purify via column chromatography or recrystallization .

  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products .

Q. How should this compound be handled and stored to maintain stability?

  • Safety Protocols :

  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive conditions to preserve the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Analytical Strategies :

X-ray Crystallography : Use SHELX software for high-resolution crystal structure determination to validate bond angles/positions .

Multi-nuclear NMR : Compare ¹H, ¹³C, and 2D (COSY, HSQC) spectra to confirm pyridine and piperidine ring conformations. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .

Mass Spectrometry : Perform HRMS to distinguish between isobaric species (e.g., chlorine isotope patterns at m/z 35/37) .

  • Case Study : If NMR signals overlap, use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Q. What strategies optimize reaction yield in the presence of steric hindrance from the tert-butyl group?

  • Experimental Design :

Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric effects .

Catalyst Optimization : Employ bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to improve regioselectivity .

Microwave-Assisted Synthesis : Enhance reaction kinetics by increasing temperature (e.g., 150°C for 30 min) without degrading the Boc group .

  • Data-Driven Adjustments : Track yield vs. time/temperature using DoE (Design of Experiments) to identify optimal conditions .

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